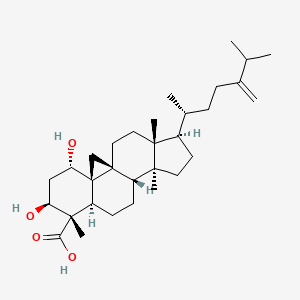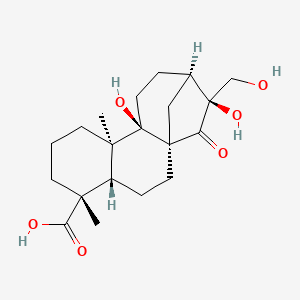
Methyl pseudolarate A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pseudolarate A is a useful research compound. Its molecular formula is C23H30O6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Activity :
- Pseudolaric acid B, closely related to Methyl pseudolarate A, has been found to be active against various fungi, including Trichophyton mentagrophytes and Candida species. It has shown comparable activity to amphotericin B in inhibiting these fungi (Li, Clark, & Hufford, 1995).
Anticancer Properties :
- Pseudolaric acid B demonstrates significant cytotoxicity against various cancer cell lines and is known for its ability to circumvent multidrug resistance, making it an interesting compound for cancer therapy. Its action includes cell cycle arrest and induction of apoptosis in cancer cells (Wong et al., 2005).
- Another study found that pseudolaric acid B derivatives exhibited similar antitumor activities to the original compound, highlighting the potential for developing therapeutic agents based on this structure (Ying, 2007).
Immunosuppressive Effects :
- Pseudolaric acid B has been shown to possess immunosuppressive activity on T lymphocytes in vitro, indicating its potential use in conditions where modulation of the immune response is desired (Wei et al., 2013).
Mécanisme D'action
Target of Action
Methyl pseudolarate A is a natural diterpenoid compound The specific primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Diterpenoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
Result of Action
As a diterpenoid, it may have a range of potential effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
Analyse Biochimique
Biochemical Properties
Methyl pseudolarate A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exerts its antitumor activity by inhibiting cell proliferation and inducing apoptosis. The compound interacts with enzymes involved in cell cycle regulation and apoptosis pathways, leading to the inhibition of cancer cell growth . Additionally, this compound has been shown to modulate the activity of proteins involved in signal transduction pathways, further contributing to its antitumor effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, thereby reducing tumor growth . This compound also affects cell signaling pathways by modulating the activity of key proteins involved in these pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to the induction of apoptosis in cancer cells . This compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antitumor activity in vitro and in vivo, with sustained inhibition of cell proliferation and induction of apoptosis observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to apoptosis and cell cycle regulation. The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels . This compound also affects the expression of genes involved in metabolic pathways, further contributing to its antitumor effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which affect its activity and function . This compound is primarily localized in the cytoplasm, where it exerts its antitumor effects by modulating cellular processes .
Subcellular Localization
This compound is predominantly localized in the cytoplasm, where it interacts with various biomolecules to exert its antitumor effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions are crucial for the compound’s activity and function in inhibiting cell proliferation and inducing apoptosis.
Propriétés
IUPAC Name |
methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMRHVRTCANOX-CNKWFCIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7-Dioxaoctylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[2-fluoro-4'-phosphophenyla](/img/no-structure.png)



